Cas no 7600-53-5 (1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c))
7600-53-5 structure
Product Name:1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c)
Numero CAS:7600-53-5
MF:C7H14O6
MW:194.182463169098
CID:2038912
PubChem ID:439990
Update Time:2025-04-21
1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c)
- 2-O-Methyl-myo-inosit
- 2-O-methyl-myo-inositol
- O2-methyl-myo-inositol
- sequoyitol
- HY-N2421
- CS-0022628
- 7600-53-5
- CHEMBL460057
- DSCFFEYYQKSRSV-MVWKSXLKSA-N
- (1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
- 6A797581-AC95-4A84-9F74-C05E5465011A
- E80607
- bmse000740
- 523-92-2
- NS00121132
- SCHEMBL1888646
- CHEBI:179104
- 1D-5-O-Methyl-myo-inositol
- myo-Inositol, 5-O-methyl-
- DTXSID801313753
- (+)-3-O-methyl-d-chiro-inositol
- DTXSID301035423
- AC-32615
- SCHEMBL1059036
- CCG-266528
- MS-23046
- EINECS 208-352-9
- CHEBI:15975
- MM10128
- O-Methyl-scyllo-inositol
- C03365
- (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentol
- (1R,2S,3r,4R,5S,6r)-6-methoxycyclohexane-1,2,3,4,5-pentaol
- AKOS006272498
- 5-O-Methyl-myo-inositol
- 1-O-Methyl-scyllo-inositol
- DTXCID501519798
- myo-5-O-Methyl-inositol; Sequoyitol; 5-O-Methyl-myo-inositol; Sequoyit
- s9343
- C05163
- (1R,2S,4R,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol
- SCHEMBL7155914
- Q27098326
- 208-352-9
- (1R,2S,4R,5S)-6-Methoxycyclohexane-1,2,3,4,5-pentaol
-
- Inchi: 1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7?
- Chiave InChI: DSCFFEYYQKSRSV-MVWKSXLKSA-N
- Sorrisi: O(C)C1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O
Proprietà calcolate
- Massa esatta: 194.07903816Da
- Massa monoisotopica: 194.07903816Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -3.2
- Superficie polare topologica: 110Ų
1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c) Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
7600-53-5 (1r-Methoxy-cyclohexanpentol-(2c.3t.4c.5t.6c)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso